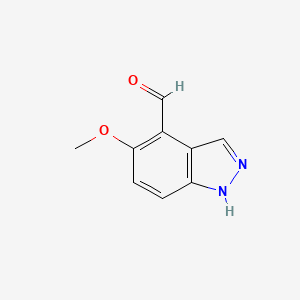
1H-Indazole-4-carboxaldehyde,5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-4-carboxaldehyde,5-methoxy- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the methoxy group at the 5-position and the carboxaldehyde group at the 4-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1H-Indazole-4-carboxaldehyde,5-methoxy- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . These methods typically provide good to excellent yields with minimal formation of byproducts.
Chemical Reactions Analysis
1H-Indazole-4-carboxaldehyde,5-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indazole-4-carboxaldehyde,5-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indazole-4-carboxaldehyde,5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival . The presence of the carboxaldehyde and methoxy groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1H-Indazole-4-carboxaldehyde,5-methoxy- can be compared with other indazole derivatives such as:
1H-Indazole-7-carboxaldehyde,5-methoxy-: Similar structure but with the carboxaldehyde group at the 7-position.
1H-Indazole-3-carboxaldehyde: Lacks the methoxy group and has the carboxaldehyde group at the 3-position.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-methoxy-1H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-3-2-8-6(4-10-11-8)7(9)5-12/h2-5H,1H3,(H,10,11) |
InChI Key |
KXBMOMPOFKJPGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


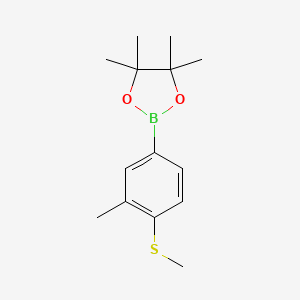
![2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B12274689.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274692.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)

![1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid](/img/structure/B12274723.png)
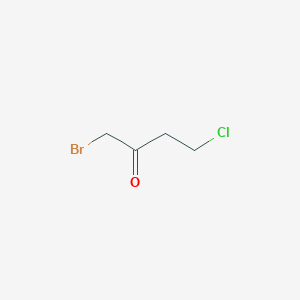
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)
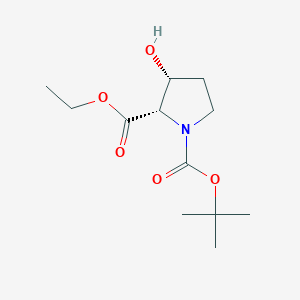
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B12274762.png)
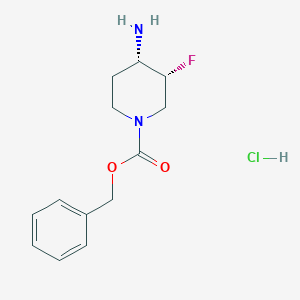
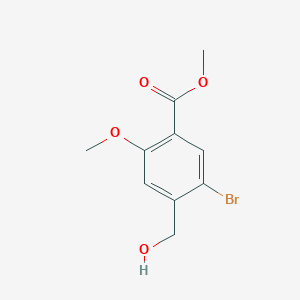
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
